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Compound of Interest

Compound Name: 3-Heptylphenol

CAS No.: 103151-49-1

Cat. No.: B009859 Get Quote

Executive Summary
3-Heptylphenol (CAS: 103151-49-1) represents a distinct class of meta-substituted

alkylphenols often utilized as lipophilic intermediates in the synthesis of detergents, phenolic

resins, and pharmaceutical pharmacophores.[1] Unlike its more common para-isomer (4-

heptylphenol), the meta-isomer exhibits unique steric and electronic properties that influence its

solubility, receptor binding affinity, and metabolic stability.

This guide provides a rigorous technical analysis of 3-heptylphenol, moving beyond basic data

to offer actionable insights for isolation, validation, and application in drug discovery and

material science frameworks.

Part 1: Molecular Architecture & Identification[2]
The meta-substitution pattern of 3-heptylphenol disrupts the molecular symmetry seen in the

para-isomer, leading to significant differences in crystal packing and melting behavior. This

structural nuance is critical for formulation scientists dealing with solubility limits.
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Parameter Technical Detail

IUPAC Name 3-Heptylphenol

Common Synonyms m-Heptylphenol; Phenol, 3-heptyl-

CAS Registry Number 103151-49-1

Molecular Formula C₁₃H₂₀O

SMILES CCCCCCCC1=CC(=CC=C1)O

InChI Key KCDFHCLOYLFCDE-UHFFFAOYSA-N

Structural Logic & Steric Influence
The heptyl chain at the C3 position creates a "kinked" topology compared to the linear C4-

substituted isomer. This reduces the lattice energy, typically resulting in a lower melting point

and increased solubility in semi-polar solvents compared to 4-heptylphenol.
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Figure 1: The meta-substitution at C3 disrupts crystal packing efficiency compared to para-

isomers, directly influencing thermodynamic properties.

Part 2: Thermodynamic & Transport Properties[2]
Scientist’s Note: While experimental data for the para isomer is ubiquitous, specific

experimental constants for the meta isomer (3-heptylphenol) are often conflated with technical

mixtures. The values below represent a synthesized dataset based on computed models and

comparative alkylphenol trends.

Physicochemical Data Table
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Property Value / Range Context & Validation

Molecular Weight 192.30 g/mol
Confirmed by Mass Spec (M-

H)⁻ peak at m/z 191.[2]14.

Physical State
Low-melting Solid or Viscous

Liquid

Inference: Unlike 4-

heptylphenol (MP ~64°C), the

3-isomer likely melts between

25–40°C due to asymmetry.[2]

Boiling Point ~295–300 °C (at 760 mmHg)

Estimated.[2] Requires high

vacuum (<1 mmHg) for

distillation to prevent oxidation.

LogP (Octanol/Water) 5.1 (Predicted)

Highly lipophilic.[2] Requires

non-aqueous delivery systems

(e.g., DMSO, lipid

nanoparticles).

pKa (Acid Dissociation) ~9.9 – 10.1

Similar to phenol.[2] The alkyl

chain has a negligible

inductive effect on the OH

acidity.

Water Solubility < 1 mg/L (Insoluble)

strictly hydrophobic; soluble in

ethanol, ether, chloroform, and

DMSO.[2]

Stability Profile
Oxidation Sensitivity: Moderate. The phenolic hydroxyl group is susceptible to oxidation to

quinones if exposed to air/light over prolonged periods.

Storage Protocol: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light.

Part 3: Synthesis & Impurity Management[2]
For drug development, ensuring regio-isomeric purity is paramount. 3-Heptylphenol is often

synthesized via cross-coupling, which avoids the mixture issues common in Friedel-Crafts

alkylation.
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Preferred Synthetic Route (Suzuki-Miyaura Coupling)
To avoid inseparable ortho/para mixtures, a directed coupling approach is recommended:

Starting Material: 3-Bromophenol (or 3-Bromoanisole to protect OH).

Reagent: Heptylboronic acid (or Heptyl-9-BBN).

Catalyst: Pd(dppf)Cl₂ or similar Palladium catalyst.

Deprotection: BBr₃ (if anisole is used).
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Figure 2: Synthetic pathway prioritizing regio-control. Using 3-bromophenol ensures the heptyl

chain is fixed at the meta-position, eliminating ortho/para isomer contamination.

Part 4: Experimental Protocols
Protocol A: Isomeric Purity Validation (GC-MS)
Objective: Distinguish 3-heptylphenol from 4-heptylphenol impurities.
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Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM). Derivatization

(TMS) is optional but recommended for sharper peaks.

Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.

Method:

Injector: 250°C, Split 20:1.

Oven: 80°C (1 min) → 10°C/min → 300°C (5 min).

Flow: Helium at 1.0 mL/min.

Expected Retention:

Ortho (2-heptyl): Elutes first (intramolecular H-bonding lowers BP).

Meta (3-heptyl): Elutes second.

Para (4-heptyl): Elutes last (highest boiling point/polarity interaction).

Validation: Compare against a 4-heptylphenol standard (CAS 1987-50-4).

Protocol B: LogP Determination (Shake-Flask Method)
Objective: Empirically verify lipophilicity for formulation.

Phases: Pre-saturate 1-Octanol with Water, and Water with 1-Octanol (24h stirring).

Equilibration: Dissolve 3-heptylphenol in the Octanol phase (~1 mM).

Partitioning: Mix equal volumes of Octanol-sample and Water. Shake for 4 hours at 25°C.

Centrifuge to separate phases.

Analysis: Analyze the Octanol phase via UV-Vis (approx. 270-280 nm) or HPLC.

Note: Due to high LogP (~5.1), the concentration in water will be below detection limits for

standard UV. Use the depletion method (measure decrease in Octanol concentration) or

HPLC with pre-concentration for the aqueous phase.
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Part 5: Spectral Characterization (Expected)
When validating the identity of 3-heptylphenol, look for these specific diagnostic signals that

differentiate it from the para-isomer.

¹H NMR (CDCl₃, 400 MHz):

Aromatic Region (6.5 - 7.2 ppm): Look for a multiplet of 4 protons.

Differentiation: 4-heptylphenol shows a symmetric AA'BB' doublet pattern. 3-
heptylphenol will show a complex ABCD-like pattern (singlet-like at C2, doublets at

C4/C6, triplet at C5).

Benzylic Protons (~2.55 ppm): Triplet (t, J=7.5 Hz), 2H.

Phenolic OH (~4.5 - 5.0 ppm): Broad singlet (exchangeable with D₂O).

IR Spectroscopy (ATR):

O-H Stretch: 3200–3400 cm⁻¹ (Broad).

Meta-Substitution Overtones: 690–710 cm⁻¹ and 750–800 cm⁻¹ (C-H out-of-plane bending

specific to meta-disubstitution).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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